molecular formula C12H18ClNOS B13053268 (S)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl

(S)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl

Cat. No.: B13053268
M. Wt: 259.80 g/mol
InChI Key: VNIPNKXGQMEQHI-FVGYRXGTSA-N
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Description

(S)-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spiro structure. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors and automated synthesis techniques to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride
  • 4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] analogues

Uniqueness

(S)-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride is unique due to its specific stereochemistry and spiro structure, which may confer distinct biological activities and chemical properties compared to its analogues .

Properties

Molecular Formula

C12H18ClNOS

Molecular Weight

259.80 g/mol

IUPAC Name

(5S)-5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride

InChI

InChI=1S/C12H17NOS.ClH/c1-9-8-10-2-7-15-11(10)12(14-9)3-5-13-6-4-12;/h2,7,9,13H,3-6,8H2,1H3;1H/t9-;/m0./s1

InChI Key

VNIPNKXGQMEQHI-FVGYRXGTSA-N

Isomeric SMILES

C[C@H]1CC2=C(C3(O1)CCNCC3)SC=C2.Cl

Canonical SMILES

CC1CC2=C(C3(O1)CCNCC3)SC=C2.Cl

Origin of Product

United States

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